METHYL 2-[(2-CHLOROACETYL)AMINO]-3-(1H-INDOL-3-YL)PROPANOATE
METHYL 2-[(2-CHLOROACETYL)AMINO]-3-(1H-INDOL-3-YL)PROPANOATE
Brand Name:
Vulcanchem
CAS No.:
108273-71-8
VCID:
VC0033903
InChI:
InChI=1S/C14H15ClN2O3/c1-20-14(19)12(17-13(18)7-15)6-9-8-16-11-5-3-2-4-10(9)11/h2-5,8,12,16H,6-7H2,1H3,(H,17,18)
SMILES:
COC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)CCl
Molecular Formula:
C14H15ClN2O3
Molecular Weight:
294.73 g/mol
METHYL 2-[(2-CHLOROACETYL)AMINO]-3-(1H-INDOL-3-YL)PROPANOATE
CAS No.: 108273-71-8
Main Products
VCID: VC0033903
Molecular Formula: C14H15ClN2O3
Molecular Weight: 294.73 g/mol
CAS No. | 108273-71-8 |
---|---|
Product Name | METHYL 2-[(2-CHLOROACETYL)AMINO]-3-(1H-INDOL-3-YL)PROPANOATE |
Molecular Formula | C14H15ClN2O3 |
Molecular Weight | 294.73 g/mol |
IUPAC Name | methyl 2-[(2-chloroacetyl)amino]-3-(1H-indol-3-yl)propanoate |
Standard InChI | InChI=1S/C14H15ClN2O3/c1-20-14(19)12(17-13(18)7-15)6-9-8-16-11-5-3-2-4-10(9)11/h2-5,8,12,16H,6-7H2,1H3,(H,17,18) |
Standard InChIKey | KDURQOJTVSURJA-UHFFFAOYSA-N |
SMILES | COC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)CCl |
Canonical SMILES | COC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)CCl |
PubChem Compound | 2794913 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume